molecular formula C9H13NO4 B13530675 Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate

Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate

Katalognummer: B13530675
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: TYAQWCHBKCYWRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1,7-dioxa-2-azaspiro[44]non-2-ene-3-carboxylate is a chemical compound known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both ethyl and carboxylate groups, facilitated by a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 1,7-dioxa-2-azaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or disruption of cellular processes. The exact mechanism may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one
  • 3-phenyl-4-(p-tolyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one
  • 4-(4-methoxyphenyl)-3-phenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one

Uniqueness

Ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate stands out due to its specific ethyl and carboxylate functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .

Eigenschaften

Molekularformel

C9H13NO4

Molekulargewicht

199.20 g/mol

IUPAC-Name

ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate

InChI

InChI=1S/C9H13NO4/c1-2-13-8(11)7-5-9(14-10-7)3-4-12-6-9/h2-6H2,1H3

InChI-Schlüssel

TYAQWCHBKCYWRL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NOC2(C1)CCOC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.